molecular formula C22H35BN2O2 B1442691 Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1247001-29-1

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B1442691
CAS No.: 1247001-29-1
M. Wt: 370.3 g/mol
InChI Key: ZSSSCGRMCICPAG-UHFFFAOYSA-N
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Description

“Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-” is a chemical compound . It is an analogue of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity . It has potential use as Positron Emission Tomography Radiotracers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 435.4±35.0 °C, a predicted density of 1.04±0.1 g/cm3, and a predicted acidity coefficient (pKa) of 7.99±0.10 .

Scientific Research Applications

Synthesis and Molecular Structure

Piperazine derivatives have been synthesized and studied for their molecular structure and interactions. For example, Spencer et al. (2002) synthesized 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which were evaluated for their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Therapeutic and Diagnostic Applications

Some piperazine derivatives are explored for therapeutic and diagnostic applications in oncology. Abate et al. (2011) discussed analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)propyl]piperazine (PB28), which were modified to reduce lipophilicity for potential use as positron emission tomography radiotracers (Abate et al., 2011).

Antagonist Activity

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a piperazine group and tested them for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).

Antimicrobial and Anticancer Activities

Rajkumar et al. (2014) synthesized piperazine derivatives and screened them for their in vitro antimicrobial activities, finding that some compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Potential In Vivo Applications

Kassiou et al. (2005) studied the in vivo evaluation of a PET radioligand based on a cyclohexyl piperazine derivative, highlighting its potential for studying sigma-2 receptors in the brain using PET (Kassiou et al., 2005).

Antifungal Activity

Wieczorek et al. (2014) investigated 3-Piperazine-bis(benzoxaborole) for its antifungal activity against several filamentous fungi, showing higher inhibitory activity than standard antibiotics (Wieczorek et al., 2014).

Biochemical Analysis

Biochemical Properties

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity .

Cellular Effects

The effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability and function, highlighting the importance of understanding its temporal dynamics .

Metabolic Pathways

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical impact .

Properties

IUPAC Name

1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O2/c1-21(2)22(3,4)27-23(26-21)18-10-12-20(13-11-18)25-16-14-24(15-17-25)19-8-6-5-7-9-19/h10-13,19H,5-9,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSSCGRMCICPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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